N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide
Description
N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a furan ring, a cyclohexyl group with an ethylsulfinyl substituent, and a carboxamide group
Properties
IUPAC Name |
N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-3-25(23)16-7-4-6-15(13-16)20-19(22)21-10-9-14(2)12-17(21)18-8-5-11-24-18/h5,8,11,14-17H,3-4,6-7,9-10,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMFMTQVGQVTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1CCCC(C1)NC(=O)N2CCC(CC2C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Cyclohexyl Group: The cyclohexyl group is added through a substitution reaction, where the ethylsulfinyl group is introduced via oxidation of an ethylthio precursor.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions on the furan ring.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the amine derivative.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide: shares structural similarities with other piperidine derivatives and compounds containing furan rings.
This compound:
Uniqueness
- The combination of the piperidine ring, furan ring, and ethylsulfinylcyclohexyl group makes this compound unique.
- Its specific substitution pattern and functional groups confer distinct chemical and biological properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
